molecular formula C7H3Cl3FNO B8027549 5-Fluoro-2,3,4-trichlorobenzamide

5-Fluoro-2,3,4-trichlorobenzamide

Cat. No.: B8027549
M. Wt: 242.5 g/mol
InChI Key: RYCDBJLDARFIGH-UHFFFAOYSA-N
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Description

5-Fluoro-2,3,4-trichlorobenzamide is an organic compound with the molecular formula C7H3Cl3FNO It is characterized by the presence of three chlorine atoms, one fluorine atom, and an amide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3,4-trichlorobenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trichlorobenzoic acid.

    Amidation: The final step involves converting the fluorinated benzoic acid derivative to the corresponding benzamide. This is done by reacting the acid with ammonia or an amine under dehydrating conditions, often using reagents like thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3,4-trichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can lead to different functionalized derivatives.

Scientific Research Applications

5-Fluoro-2,3,4-trichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-2,3,4-trichlorobenzamide exerts its effects involves its interaction with specific molecular targets. The fluorine and chlorine atoms on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The amide group can also form hydrogen bonds, further stabilizing the interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-fluorobenzamide
  • 2-Chloro-5-fluorobenzamide
  • 2-Chloro-4-fluorobenzamide
  • **2-Chloro-

Properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCDBJLDARFIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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